Biological Activity & Mechanistic Profiling of N-[(4-methoxyphenyl)methyl]adenosine in Mammalian Systems
Biological Activity & Mechanistic Profiling of N-[(4-methoxyphenyl)methyl]adenosine in Mammalian Systems
Executive Summary
N-[(4-methoxyphenyl)methyl]adenosine (also known as
Its primary biological significance in mammalian systems is twofold:
-
GPCR Modulation: It functions as a ligand for Adenosine Receptors (ARs), displaying notable affinity for the A3 Adenosine Receptor (A3AR) , a target implicated in inflammation and oncology.[1]
-
Intracellular Cytotoxicity: Upon cellular entry via nucleoside transporters (ENTs), it acts as a metabolic prodrug. It is phosphorylated by adenosine kinase (ADK) into its nucleotide form, which inhibits DNA/RNA synthesis and triggers intrinsic apoptotic pathways, showing selectivity for neoplastic cells over normal fibroblasts.
This guide details the physicochemical properties, signaling mechanisms, and validated experimental protocols for evaluating this compound in vitro.
Chemical Identity & Physicochemical Properties[2][3]
-
IUPAC Name: N-[(4-methoxyphenyl)methyl]adenosine
-
Common Synonyms:
-(4-methoxybenzyl)adenosine, -p-methoxybenzyladenosine -
Molecular Formula:
-
Molecular Weight: 387.39 g/mol
Solubility & Stability Profile
The presence of the hydrophobic 4-methoxybenzyl group at the
| Property | Specification | Operational Implication |
| Lipophilicity (LogP) | ~2.1 - 2.5 | Moderate membrane permeability; crosses blood-brain barrier (BBB) more effectively than adenosine. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Soluble up to 50-100 mM. Avoid aqueous buffers for stock solution preparation. |
| Aqueous Solubility | Low (< 1 mM) | Precipitates in culture media at high concentrations (>100 µM). |
| Metabolic Stability | Moderate | Resistant to rapid deamination by Adenosine Deaminase (ADA) compared to adenosine, but acts as a slow substrate or competitive inhibitor. |
Pharmacology: Mechanism of Action
The biological activity of N-[(4-methoxyphenyl)methyl]adenosine is defined by a "Dual-Hit" mechanism: extracellular receptor signaling and intracellular metabolic interference.
Extracellular Signaling: Adenosine Receptor Modulation
-substituted adenosines are classic ligands for the P1 purinergic receptors (A1, A2A, A2B, A3). Structure-Activity Relationship (SAR) data indicates that bulky-
Affinity (
): Typically in the low nanomolar range (1–50 nM) for -benzyl derivatives. -
Effect: Agonist or Partial Agonist.[2]
-
Downstream Pathway:
-
Binding to
-coupled A3AR. -
Inhibition of Adenylyl Cyclase (AC).
-
Reduction of intracellular cAMP levels.
-
Modulation of PKA/Akt and NF-
B pathways (anti-inflammatory and antiproliferative effects).
-
Intracellular Mechanism: The "Cytokinin Riboside" Effect
Once transported into the cell via Equilibrative Nucleoside Transporters (ENT1/ENT2), the compound bypasses the receptor and acts directly on cellular metabolism.
-
Metabolic Trapping: It is a substrate for Adenosine Kinase (ADK) .
-
Conversion: Phosphorylated to the monophosphate analog (
-4-OMe-benzyl-AMP). -
ATP Depletion: Accumulation of the analog nucleotide interferes with the ATP pool and inhibits phosphoribosyl pyrophosphate synthetase (PRPP).
-
Mitochondrial Stress: Induces depolarization of the mitochondrial membrane potential (
), leading to the release of Cytochrome c and activation of Caspase-3/7 (Intrinsic Apoptosis).
Visualization: Dual Signaling Pathway
The following diagram illustrates the bifurcation of biological activity between the cell surface GPCR signaling and the intracellular metabolic cascade.
Caption: Figure 1: Dual mechanism of action showing A3AR-mediated signaling and intracellular metabolic activation.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed with built-in controls for solubility and specificity.
Preparation of Stock Solutions
Objective: Create a stable stock without precipitation or degradation.
-
Weighing: Weigh 5–10 mg of N-[(4-methoxyphenyl)methyl]adenosine powder.
-
Solvent: Dissolve in 100% sterile DMSO to achieve a 50 mM stock concentration.
-
Note: Do not use ethanol; solubility is significantly lower.
-
-
Aliquoting: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solution: Dilute the stock into culture medium immediately before use. Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity.
-
Precipitation Check: Visually inspect for crystals under a microscope at 100x if using concentrations >50 µM.
-
Cytotoxicity Screening (MTT/MTS Assay)
Objective: Determine
-
Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL complete media. Incubate for 24h.
-
Treatment:
-
Prepare serial dilutions of the compound (0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Include a Vehicle Control (DMSO equivalent to the highest dose).
-
Include a Positive Control (e.g., Doxorubicin or
-benzyladenosine).
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5%
. -
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan crystals, and read absorbance at 570 nm.
-
Analysis: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).
Adenosine Receptor Binding Validation
Objective: Confirm A3AR specificity (requires membrane preparations).
-
Membranes: Use CHO cells stably expressing human A3AR.[1]
-
Radioligand: Use
-AB-MECA (highly selective A3 agonist) or -HEMADO. -
Competition: Incubate membranes with fixed radioligand (~0.5 nM) and varying concentrations of N-[(4-methoxyphenyl)methyl]adenosine (
to M). -
Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4. Crucial: Add Adenosine Deaminase (2 U/mL) to degrade endogenous adenosine which interferes with binding. -
Filtration: Harvest on GF/B filters, wash, and count radioactivity.
Data Summary & Expected Results
The following table summarizes expected biological parameters based on the class behavior of
| Parameter | Expected Value/Outcome | Notes |
| A3AR Affinity ( | 1 – 50 nM | High affinity; likely partial agonist. |
| A1AR Affinity ( | 50 – 500 nM | Moderate affinity; less selective than A3. |
| Cytotoxicity ( | 1 – 10 µM | Highly dependent on cell line (Leukemia > Solid Tumors). |
| Cell Cycle Effect | G0/G1 or G2/M Arrest | Varies by p53 status of the cell line. |
| Apoptosis Markers | Cleaved PARP, Caspase 3 | Detectable by Western Blot after 24h treatment. |
Experimental Workflow Visualization
This diagram outlines the logical flow for characterizing the compound, ensuring no step is skipped.
Caption: Figure 2: Step-by-step experimental workflow for validating biological activity.
References
-
Borea, P. A., et al. (2018). "The A3 Adenosine Receptor: History and Perspectives." Pharmacological Reviews, 70(1), 160-205. Link
-
Voller, J., et al. (2010). "Anticancer activity of natural cytokinins: A structure-activity relationship study." Phytochemistry, 71(11-12), 1350-1359. Link
-
Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery, 5(3), 247-264. Link
-
Dolezal, K., et al. (2006). "Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells." Bioorganic & Medicinal Chemistry, 14(3), 875-884. Link
-
Gessi, S., et al. (2008). "Adenosine receptors and cancer."[1][4] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(9), 1640-1658. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 3. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
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